4,5-Dioxopyridine-2-carboxylic acid
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Overview
Description
4,5-Dioxopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two oxo groups at positions 4 and 5, and a carboxylic acid group at position 2. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxopyridine-2-carboxylic acid typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-carboxypyridine using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach involves the cyclization of appropriate precursors under oxidative conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
4,5-Dioxopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding dihydroxypyridine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridines, dihydroxypyridines, and other functionalized pyridine derivatives.
Scientific Research Applications
4,5-Dioxopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dioxopyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 2 and 4.
4,5-Dihydroxypyridine-2-carboxylic acid: Similar structure but with hydroxyl groups instead of oxo groups at positions 4 and 5.
Pyridine-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 2 and 5.
Uniqueness
4,5-Dioxopyridine-2-carboxylic acid is unique due to the presence of both oxo groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate for the synthesis of various derivatives.
Properties
Molecular Formula |
C6H3NO4 |
---|---|
Molecular Weight |
153.09 g/mol |
IUPAC Name |
4,5-dioxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2H,(H,10,11) |
InChI Key |
FICYCVBJCKBFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=O)C1=O)C(=O)O |
Origin of Product |
United States |
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